molecular formula C15H14N2OS2 B11990030 (5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11990030
M. Wt: 302.4 g/mol
InChI Key: DKZRJSMEYPPZLL-XXJOFDLVSA-N
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Description

(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an anilino group and a pentadienylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a suitable thiazolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Anilino Derivatives: Compounds containing an anilino group attached to various cores.

    Pentadienylidene Derivatives: Compounds with a pentadienylidene moiety attached to different functional groups.

Uniqueness

The uniqueness of (5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

4-hydroxy-3-methyl-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C15H14N2OS2/c1-17-14(18)13(20-15(17)19)10-6-3-7-11-16-12-8-4-2-5-9-12/h2-11,18H,1H3/b7-3+,10-6+,16-11?

InChI Key

DKZRJSMEYPPZLL-XXJOFDLVSA-N

Isomeric SMILES

CN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O

Canonical SMILES

CN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O

Origin of Product

United States

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